
Histidylalanine
Vue d'ensemble
Description
Histidylalanine, also known as HA or L-his-L-ala, belongs to the class of organic compounds known as peptides. Peptides are compounds containing an amide derived from two or more amino carboxylic acid molecules (the same or different) by formation of a covalent bond from the carbonyl carbon of one to the nitrogen atom of another .
Synthesis Analysis
The synthesis of Histidylalanine could involve the use of histidyl-tRNA synthetase (HisRS) as the histidine recognition element . This enzyme plays a crucial role in the binding of HisRS and is strongly affected by the concentrations of 5’-triphosphate (ATP) and magnesium chloride (MgCl2) in the HisRS reaction buffer .
Molecular Structure Analysis
The molecular structure analysis of Histidylalanine would involve techniques such as molecular dynamics simulations and structural analysis . These techniques can provide insights into the conformational changes and interaction networks within the molecule.
Chemical Reactions Analysis
The chemical reactions involving Histidylalanine could be analyzed using various techniques. For instance, kinetic methods could be used to study the rate of reactions . Additionally, the principles of chemical reactor analysis could be applied to understand the reaction mechanisms .
Physical And Chemical Properties Analysis
The physical and chemical properties of Histidylalanine could be analyzed using various techniques. For instance, melting point analysis could be used to identify the sample and determine its purity . Additionally, molecular weight determination could provide insights into the size of the molecule .
Applications De Recherche Scientifique
Neuroprotective Actions in Stroke Models : Histidine analogues like Histidylalanine have demonstrated effectiveness in reducing brain damage and improving functional outcomes in mouse models of ischemic stroke. These compounds also protect cultured rat primary neurons against death induced by various stressors, suggesting therapeutic potential in treating stroke and related neurodegenerative conditions (Tang et al., 2007).
Histidine in Health and Disease : L-histidine, which is related to Histidylalanine, plays crucial roles in various biological functions, including proton buffering, metal ion chelation, and scavenging of reactive species. It's suggested for supplementation in various conditions such as cardiac surgery, neurological disorders, and diabetes, among others (Holeček, 2020).
Drug Discovery and Medicinal Chemistry : Modified Histidines, including Histidylalanine, are crucial in the development of bioactive peptides with enhanced drug-like properties. They show diverse applications from biological activities to catalysis, and from nanotechnology to polymer chemistry (Sharma et al., 2023).
Role in Protein Synthesis : Histidyl-tRNA synthetase is essential for incorporating histidine into proteins. This enzyme's structure and function provide insights into the role of histidine and its analogues in protein synthesis and their potential impact in autoimmune diseases (Freist et al., 1999).
Metabolism and Physiological Effects : Histidine, closely related to Histidylalanine, has significant metabolic and physiological effects in humans and animals. It impacts metabolic syndrome, ion absorption, neuroprotection, and other crucial biological functions (Moro et al., 2020).
Role in Amino Acid Synthesis : Studies on amino acids like histidine, which is structurally related to Histidylalanine, reveal its essential role in the synthesis of essential amino acids and its correlation with enzymatic blocks in metabolic pathways (Hartman & Mulligan, 1988).
Chemical Properties and Reaction Mechanisms : The interaction of histidine-containing peptides with metals like zinc is significant for understanding the binding sites in transcription factors, which can provide insights into the chemical properties and potential applications of Histidylalanine (Reddy & Mohan, 2002).
Catalytic Roles in Silica Synthesis : Histidine's role in biosilica formation, due to its imidazole functionality, suggests potential applications for Histidylalanine in materials science and nanotechnology (Liang et al., 2009).
Orientations Futures
Propriétés
IUPAC Name |
(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O3/c1-5(9(15)16)13-8(14)7(10)2-6-3-11-4-12-6/h3-5,7H,2,10H2,1H3,(H,11,12)(H,13,14)(H,15,16)/t5-,7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRJIAZKQGSCKPQ-FSPLSTOPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)C(CC1=CN=CN1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CN=CN1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Histidylalanine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0028878 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Histidylalanine | |
CAS RN |
16874-75-2 | |
| Record name | Histidylalanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16874-75-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Histidinoalanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016874752 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Histidylalanine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0028878 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



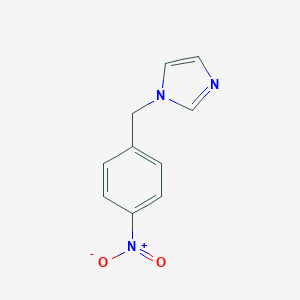
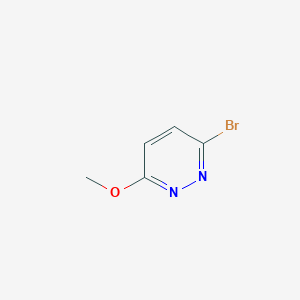
![[(4-Methylquinolin-2-yl)sulfanyl]acetic acid](/img/structure/B96086.png)

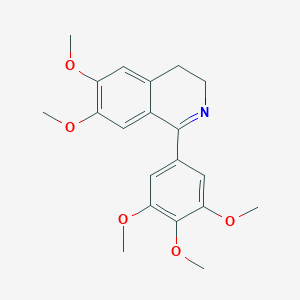
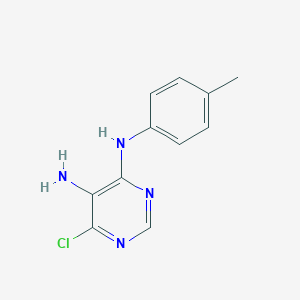
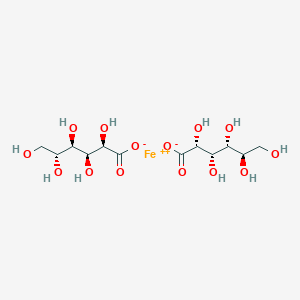
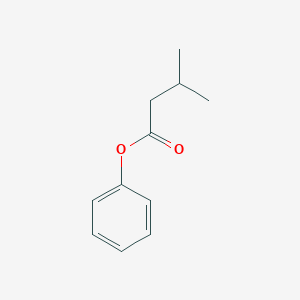
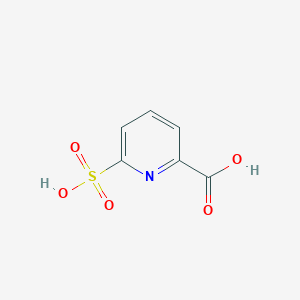
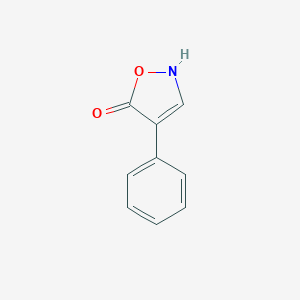


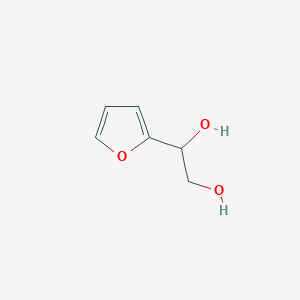
![2-[[(2S)-2-[(2-aminoacetyl)amino]propanoyl]amino]acetic Acid](/img/structure/B96115.png)